4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl-

Description

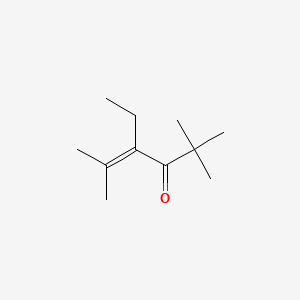

4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl- is an unsaturated ketone with a molecular backbone featuring a six-carbon chain, a ketone group at position 3, and substituents including an ethyl group at position 4 and methyl groups at positions 2, 2, and 3. The compound’s α,β-unsaturation (double bond between carbons 4 and 5) enhances its electrophilic character, making it reactive toward nucleophiles like thiol or amino groups .

Properties

CAS No. |

68165-37-7 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

4-ethyl-2,2,5-trimethylhex-4-en-3-one |

InChI |

InChI=1S/C11H20O/c1-7-9(8(2)3)10(12)11(4,5)6/h7H2,1-6H3 |

InChI Key |

BGNSODPYPPIQOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C)C)C(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 4-ethyl-2,2,5-trimethyl-3-pentanone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of high-purity 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-Hexen-3-ol,4-ethyl-2,2,5-trimethyl-.

Substitution: The double bond in the enone structure allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Introduction to 4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl-

4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl- is an organic compound classified as a ketone with the molecular formula and a molecular weight of approximately 168.28 g/mol. This compound features a unique structure characterized by a double bond and a ketone functional group, along with ethyl and multiple methyl substituents. Such structural features contribute to its distinct chemical properties and potential applications across various fields.

Physical Properties

- Molecular Weight : 168.28 g/mol

- CAS Registry Number : 68165-37-7

Chemical Industry

4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl- serves as an important intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of more complex molecules. The compound's reactivity suggests potential uses in the development of new materials and chemicals.

Pharmaceutical Applications

While specific applications in pharmaceuticals have not been extensively documented, the compound's reactivity indicates potential uses in drug synthesis or as a building block for pharmaceutical compounds. Further research is necessary to explore these possibilities.

Agrochemical Applications

Similar to its pharmaceutical applications, the potential use of this compound in agrochemicals is yet to be fully explored. Its unique chemical properties may allow it to act as an effective agent in the synthesis of pesticides or herbicides.

Fragrance and Flavor Industry

Given its structural characteristics, there is potential for using 4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl- in the fragrance industry. Compounds with similar structures are often utilized for their olfactory properties. Research into its scent profile could lead to innovative applications in perfumes or flavorings.

Case Study: Synthesis and Application

Research indicates that the synthesis of this compound can be achieved through various organic reactions involving base catalysts such as sodium hydroxide under controlled temperature conditions to ensure optimal yield and purity. The synthesis process highlights its potential as an intermediate for various applications.

Case Study: Fragrance Development

Preliminary studies suggest that compounds similar to 4-Hexen-3-one are being explored for their fragrance properties within the perfume industry . Given the structural similarities, further investigation into this compound's olfactory characteristics could lead to innovative fragrance formulations.

Mechanism of Action

The mechanism of action of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities. The compound can also undergo conjugate addition reactions, forming adducts with nucleophiles such as thiols and amines.

Comparison with Similar Compounds

4-Hexen-3-one (CAS 2497-21-4)

Structural Differences : The parent compound lacks the ethyl and trimethyl substituents present in 4-ethyl-2,2,5-trimethyl-4-hexen-3-one. Its structure is simpler: CH₃CH=CHC(=O)C₂H₅ .

Properties :

- Molecular Weight : 98.15 g/mol .

- Reactivity : The α,β-unsaturation in 4-hexen-3-one increases electrophilicity, enabling reactions with biological macromolecules. This feature is retained in the substituted derivative .

- Bioactivity: At 0.3 mM, 4-hexen-3-one exhibits strong inhibitory activity, contrasting with growth-stimulatory effects of 3-hexanone, which lacks the double bond .

3-Hexen-2-one, 4-hydroxy-5-methyl (CAS 35113-29-2)

Structural Differences : The ketone group shifts to position 2, with hydroxyl and methyl substituents at positions 4 and 4.

Properties :

5-Methyl-2-(3-hydroxy-4-methylphenyl)-4-hexen-3-one

Structural Differences : Aromatic substitution (hydroxyphenyl group) distinguishes this derivative.

Properties :

3-Penten-2-one and 5-Hexen-2-one

Structural Differences : Shorter chain (C₅) in 3-penten-2-one and ketone position variation in 5-hexen-2-one.

Environmental Impact : Both are emitted from biomass burning and industrial processes. Their atmospheric lifetimes and degradation pathways (e.g., OH radical reactions) differ due to chain length and unsaturation patterns .

Data Table: Key Comparative Properties

Research Findings and Implications

- Electrophilic Reactivity : The α,β-unsaturation in 4-hexen-3-one derivatives enhances electrophilicity, a trait critical in agrochemical and pharmaceutical design .

- Substituent Effects : Ethyl and trimethyl groups in the target compound likely increase steric hindrance and lipophilicity compared to simpler analogs, influencing binding kinetics and environmental persistence.

- Data Gaps : Direct experimental data (e.g., kinetic parameters, toxicity) for 4-ethyl-2,2,5-trimethyl-4-hexen-3-one are absent in the reviewed literature. Further studies using techniques like crystallography (e.g., SHELX programs ) or NMR are needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hexen-3-one derivatives, and how can they be adapted for 4-ethyl-2,2,5-trimethyl substitution?

- Methodology : Begin with a retrosynthetic analysis targeting the α,β-unsaturated ketone backbone. Use aldol condensation between a methyl-substituted aldehyde (e.g., 2,2,5-trimethylhexanal) and a ketone, followed by dehydration. Alternatively, employ Grignard reagents to introduce the ethyl group to a preformed enone system. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of sensitive intermediates .

- Validation : Confirm regioselectivity via H NMR (e.g., coupling constants for alkene protons) and GC-MS for purity assessment .

Q. How can crystallographic data resolve structural ambiguities in 4-hexen-3-one derivatives?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL or SHELXTL for refinement. Focus on resolving stereochemistry at the 4-ethyl and 2,2,5-trimethyl positions. Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .

- Data Interpretation : Discrepancies >0.05 Å in bond lengths or >2° in angles may indicate conformational flexibility or crystal packing effects .

Q. What spectroscopic techniques are critical for characterizing 4-ethyl-2,2,5-trimethyl-4-hexen-3-one?

- Protocol :

- IR Spectroscopy : Identify carbonyl (C=O) stretch near 1700–1750 cm and alkene (C=C) stretch at 1600–1680 cm.

- NMR : Use C DEPT to distinguish quaternary carbons (e.g., 2,2-dimethyl groups) and H COSY for alkene proton coupling .

- GC-TOF-MS : Compare fragmentation patterns with NIST library entries for isomers (e.g., 5-methyl-4-hexen-3-one) to confirm molecular ion peaks .

Advanced Research Questions

Q. How do steric effects from 2,2,5-trimethyl and 4-ethyl groups influence reaction thermodynamics in 4-hexen-3-one systems?

- Experimental Design : Measure enthalpy changes () for hydrogenation or Diels-Alder reactions using calorimetry. Compare with computational data (e.g., Gaussian or ORCA) to quantify steric hindrance.

- Contradiction Analysis : If experimental deviates >10% from DFT predictions, re-evaluate van der Waals radii parameters or solvent effects in simulations .

Q. What challenges arise in distinguishing 4-hexen-3-one isomers using mass spectrometry, and how can they be mitigated?

- Analytical Strategy : Employ two-dimensional gas chromatography (GC×GC) paired with high-resolution TOF-MS to separate co-eluting isomers. Use collision-induced dissociation (CID) to study fragment ion ratios unique to each isomer (e.g., m/z 85 vs. m/z 99 for ethyl vs. methyl branching) .

- Data Interpretation : Cross-validate with H-C HSQC NMR to assign stereochemistry where MS data is inconclusive .

Q. How can computational modeling predict the environmental reactivity of 4-ethyl-2,2,5-trimethyl-4-hexen-3-one in atmospheric oxidation?

- Methodology : Use MOPAC or GAMESS to calculate bond dissociation energies (BDEs) for C-H bonds adjacent to the alkene. Simulate OH radical attack pathways under varying humidity (e.g., 30–80% RH) using kinetic modeling (e.g., KPP).

- Validation : Compare predicted lifetime () with experimental smog chamber data. A >20% discrepancy may indicate unaccounted heterogeneous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.